molecular formula C10H14F2N2O2S B2491480 5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide CAS No. 1036546-81-2

5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide

Cat. No. B2491480
CAS RN: 1036546-81-2
M. Wt: 264.29
InChI Key: AUIKFBHVTBIFQF-UHFFFAOYSA-N
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Description

5-Amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C10H14F2N2O2S . It has a molecular weight of 264.29 .


Molecular Structure Analysis

The molecular structure of 5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide consists of a benzene ring substituted with two fluorine atoms, a sulfonamide group, and a tert-butyl group . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Chemical Properties and Synthesis 5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide, as a sulfonamide derivative, shares properties with other bioactive sulfonamide compounds. The sulfonamide group has been used as a protective group in synthesis and is present in various synthesized derivatives, indicating its versatility in chemical reactions and synthesis processes (Yan, Hu, & Xiong, 2007).

Pharmacodynamics Arylsulfonamides, including 5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide, have been studied for their general pharmacodynamics. The essential pharmacodynamic properties of these compounds have been confirmed by various authors, indicating their significance in pharmacology (Loubatières, 1959).

Electrochemical Properties The electrochemical properties of sulfonamides have been explored. The study of benzenesulfonamides, including derivatives like tert-butyl sulfonylcarbamates, shows their utility in understanding electrochemical cleavage and pKa values, which are critical in various chemical applications (Nyassé et al., 1995).

Polymer Synthesis The sulfonamide group has been used as an activating group in polymer synthesis. Studies involving poly(aryl ether sulfonamide)s have shown that sulfonamides like 5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide can activate aryl fluorides for substitution by phenoxide nucleophiles, suggesting their potential in creating novel polymers (Rebeck & Knauss, 2011).

Functional Role in Drug Design The functional role of the sulfonamide group in drug design has been extensively studied. Sulfonamide antibacterials, for instance, are a class of drugs containing sulfonamides and have specific inhibitory actions. These insights demonstrate the group's essential role in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Stereoselective Synthesis Stereoselective synthesis using sulfonamide compounds, including the synthesis of alpha-quaternary alpha-amino acid derivatives, has been reported. This indicates the relevance of sulfonamide derivatives in creating stereospecific compounds, which is important in various chemical and pharmaceutical applications (Lupi et al., 2009).

properties

IUPAC Name

5-amino-N-tert-butyl-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2S/c1-10(2,3)14-17(15,16)9-5-8(13)6(11)4-7(9)12/h4-5,14H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIKFBHVTBIFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide

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